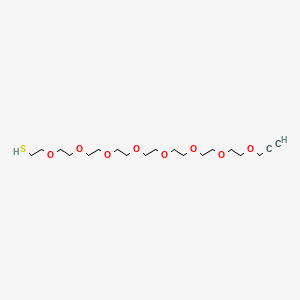

Propargyl-PEG8-SH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propargyl-PEG8-SH: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group (an alkyne) and a thiol group (a sulfur-containing functional group). This compound is widely used in various scientific research fields due to its unique chemical properties, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) and in click chemistry reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG8-SH typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyethylene glycol (PEG) derivatives and propargyl bromide.

Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, making it more nucleophilic.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors allow for better control over reaction conditions and scalability.

Automated Purification Systems: These systems ensure high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Propargyl-PEG8-SH undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

Thiol-Ene Reactions: The thiol group can react with alkenes in the presence of a radical initiator, forming thioether linkages.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to the thiol form.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

Radical Initiators: Such as azobisisobutyronitrile (AIBN) for thiol-ene reactions.

Oxidizing Agents: Like hydrogen peroxide (H2O2) for the oxidation of thiols to disulfides.

Major Products

Triazoles: Formed from CuAAC reactions.

Thioethers: Resulting from thiol-ene reactions.

Disulfides: Produced from the oxidation of thiols.

Aplicaciones Científicas De Investigación

Bioconjugation Chemistry

Click Chemistry:

Propargyl-PEG8-SH is primarily utilized in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient attachment of biomolecules such as peptides, proteins, and nucleic acids to surfaces or to each other. The propargyl moiety reacts with azides to form stable triazole linkages, making it an invaluable tool for creating complex biomolecular architectures .

Thiol-Mediated Reactions:

The thiol group of this compound can react with maleimide groups, facilitating the formation of stable thioether bonds. This property is exploited in the development of antibody-drug conjugates (ADCs) and other therapeutic agents where precise control over the conjugation process is crucial .

Drug Delivery Systems

PEGylation:

Incorporating this compound into drug formulations enhances solubility and stability while reducing immunogenicity. PEGylated drugs often exhibit prolonged circulation times in vivo due to their increased hydrophilicity and reduced renal clearance. This property is particularly beneficial for therapeutic proteins and peptides that are otherwise rapidly degraded .

Targeted Delivery:

By attaching targeting ligands to this compound, researchers can create targeted drug delivery systems that improve the specificity of therapeutic agents towards diseased tissues, such as tumors. This approach minimizes off-target effects and enhances therapeutic efficacy .

Synthesis of PROTACs

PROTAC Technology:

this compound serves as a crucial linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets the protein for degradation. The versatility of this compound makes it an ideal candidate for this application due to its ability to facilitate the necessary interactions between these components .

Table 1: Summary of Applications and Findings

Mecanismo De Acción

The mechanism by which Propargyl-PEG8-SH exerts its effects is primarily through its functional groups:

Alkyne Group: Participates in click chemistry reactions, enabling the formation of stable triazole linkages.

Thiol Group: Engages in thiol-ene reactions and can form disulfide bonds, which are crucial in protein folding and stability.

Comparación Con Compuestos Similares

Similar Compounds

Propargyl-PEG4-SH: A shorter PEG chain variant with similar reactivity but different solubility and flexibility properties.

Propargyl-PEG12-SH: A longer PEG chain variant that offers greater flexibility and solubility but may have different steric effects in reactions.

Uniqueness

Propargyl-PEG8-SH is unique due to its optimal PEG chain length, which provides a balance between solubility, flexibility, and reactivity. This makes it particularly useful in applications where these properties are critical, such as in the synthesis of PROTACs and in bioconjugation.

Actividad Biológica

Propargyl-PEG8-SH is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). These innovative molecules leverage the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising strategy for therapeutic interventions, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C19H36O8S

- Molecular Weight : 424.55 g/mol

- CAS Number : 1422540-92-8

- Storage Conditions : Recommended at -20°C for powder form and -80°C for solutions .

The compound features a propargyl group that can engage in click chemistry reactions with azides, and a thiol group that can react with maleimides and other electrophiles, facilitating the formation of stable conjugates.

This compound functions as a linker in PROTACs, which consist of two ligands connected by this PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein for degradation. This mechanism allows for selective protein degradation within cells, harnessing the ubiquitin-proteasome pathway to eliminate unwanted or harmful proteins effectively .

Applications in Drug Development

The use of this compound in PROTACs has opened new avenues in drug development:

- Cancer Therapy : PROTACs utilizing this compound have shown potential in targeting oncogenic proteins that are resistant to conventional therapies.

- Targeted Protein Degradation : The ability to selectively degrade specific proteins offers a novel approach to modulating cellular pathways involved in diseases such as cancer and neurodegeneration.

Table 1: Summary of Key Research Findings on this compound

Case Study: Targeting Oncogenic Proteins

A recent study evaluated the efficacy of a PROTAC incorporating this compound aimed at degrading the MYC oncogene, which is notoriously difficult to target with traditional small molecules. The study reported that treatment resulted in a significant decrease in MYC levels and subsequent inhibition of tumor growth in xenograft models .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O8S/c1-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18-19-28/h1,28H,3-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJAGHUIGLSWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.